Oxacyclotetradecane Erythromycin Derivative is a modified form of erythromycin, a macrolide antibiotic produced by the bacterium Streptomyces erythreus. This derivative is synthesized to enhance the antibacterial properties of erythromycin, making it effective against a broader spectrum of bacteria. The modification typically involves the introduction of an oxacyclotetradecane moiety into the erythromycin structure, which alters its pharmacological profile and enhances its efficacy.
Erythromycin itself was first isolated in 1952 from Streptomyces erythreus. The Oxacyclotetradecane Erythromycin Derivative is synthesized through chemical modifications of erythromycin, often utilizing fermentation processes followed by specific chemical reactions to introduce new functional groups.
This compound falls under the category of macrolide antibiotics, which are characterized by their large lactone ring structure. It is classified based on its chemical structure and biological activity against bacterial infections. The modification with oxacyclotetradecane distinguishes it from other erythromycin derivatives.
The synthesis of Oxacyclotetradecane Erythromycin Derivative involves several key steps:
The industrial production often utilizes strains of Saccharopolyspora erythraea for fermentation, followed by batch reactor processes for chemical modifications. This ensures scalability and efficiency in producing the derivative.
The molecular structure of Oxacyclotetradecane Erythromycin Derivative can be represented as follows:
The compound exhibits a complex stereochemistry due to multiple chiral centers in its structure. This complexity affects its biological activity and interactions with bacterial ribosomes.
Oxacyclotetradecane Erythromycin Derivative can undergo various chemical reactions:
Reagents used in these reactions include:
Reactions are typically performed under controlled temperature and pH conditions to optimize selectivity and yield.
The primary mechanism of action for Oxacyclotetradecane Erythromycin Derivative involves:
Studies indicate that this derivative can exhibit bacteriostatic or bactericidal effects depending on concentration and bacterial strain. It has shown significant synergistic effects when combined with other antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Relevant analyses indicate that the compound retains antibacterial activity across various pH levels but may degrade under extreme conditions.
Oxacyclotetradecane Erythromycin Derivative is primarily used in:
The foundational 14-membered oxacyclotetradecane macrolide, erythromycin A, was first isolated in 1952 from the actinomycete Saccharopolyspora erythraea (originally Streptomyces erythreus) [1] [6] [9]. This discovery addressed a critical need for penicillin-alternative antibiotics, particularly against penicillinase-producing Staphylococcus aureus strains. However, erythromycin's clinical utility was rapidly compromised by its intrinsic limitations: acid lability leading to gastric degradation, unpredictable pharmacokinetics, and a narrow spectrum of activity against Gram-positive bacteria [1] [9]. By the 1980s, the resurgence of interest driven by erythromycin's efficacy against Legionella pneumophila (agent of Legionnaires' disease) catalyzed systematic efforts to derivatize its core structure [9]. Seminal breakthroughs emerged through strategic chemical modifications:
Table 1: Key Erythromycin Derivatives and Their Structural Innovations
Derivative (Year) | Core Modification | Primary Rationale | Representative Compound |
---|---|---|---|
Erythromycin A (1952) | 14-membered oxacyclotetradecane | Natural lead compound | Erythromycin |
Clarithromycin (1984) | C6 methylation | Acid stability, reduced CYP3A4 inhibition | Clarithromycin |
Azithromycin (1988) | 15-membered ring (azalide) | Enhanced tissue penetration | Azithromycin |
Telithromycin (2001) | C3 keto group, C11-C12 carbamate side chain | Bypass Erm methylation resistance | Telithromycin |
Solithromycin (2010s) | C2 fluorination, triazole-aniline side chain | Improved safety vs. telithromycin | Solithromycin |
The oxacyclotetradecane ring (14-atom lactone) is the pharmacophore backbone essential for ribosomal binding. X-ray crystallography of ribosome-macrolide complexes reveals that this macrocycle adopts a "folded-out" conformation when docked in the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit [7] [9]. Key structural features enable precise molecular interactions:
Table 2: Impact of Macrocycle Size on Antibacterial Profile
Macrocycle Size | Representative Antibiotic | Key Structural Feature | Spectrum Implications |
---|---|---|---|
14-membered | Erythromycin, Clarithromycin | Oxacyclotetradecane core | Gram-positive dominance, limited Gram-negative |
15-membered | Azithromycin | Nitrogen-inserted expanded ring | Enhanced H. influenzae, intracellular pathogens |
16-membered | Spiramycin, Tylosin | Disaccharide at C5 | Activity against some macrolide-resistant strains |
Notably, modifications preserving the oxacyclotetradecane's lactone geometry (e.g., C6 methylation in clarithromycin) enhance stability without disrupting rRNA binding, while ring expansion (azithromycin) alters spatial positioning relative to resistance mutations [3] [7].
The clinical imperative for derivative development stems from two interrelated challenges: ubiquitous resistance and suboptimal pharmacokinetics.
Bacterial resistance primarily arises through:
Table 3: Derivative Strategies Against Resistance Mechanisms
Resistance Mechanism | Erythromycin Vulnerability | Derivative Solution | Molecular Outcome |
---|---|---|---|
Erm-mediated methylation | Loss of A2058 hydrogen bonding | C11-C12 carbamate side chain (ketolides) | Binds alternate rRNA sites (H69, U2585) |
MefA efflux pump | Cytoplasmic efflux | Azalide ring protonation | Ion trapping enhances intracellular accumulation |
MPH phosphotransferase | Cladinose glycosylation | C3 de-cladinosylation (ketolides) | Removes enzymatic target site |
Erythromycin's acid instability and poor solubility drove innovations in formulation and molecular design:
The structural evolution of oxacyclotetradecane erythromycin derivatives exemplifies rational pharmacochemistry—each modification strategically addresses defined limitations while preserving the core scaffold's ribosomal binding functionality. Future developments (e.g., fluoroketolides like solithromycin) continue refining this balance between target affinity, resistance evasion, and pharmacokinetic optimization [2] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9